Zeteletinib hemiadipate
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for zeteletinib adipate are not extensively detailed in publicly available sources. it is known that the compound is synthesized to target RET kinase with high selectivity and potency . Industrial production methods likely involve standard pharmaceutical synthesis techniques, including multi-step organic synthesis, purification, and formulation into capsules for oral administration .
Chemical Reactions Analysis
Zeteletinib adipate primarily undergoes reactions typical of kinase inhibitors. These include:
Oxidation and Reduction: The compound may undergo metabolic oxidation and reduction in the liver, mediated by cytochrome P450 enzymes.
Substitution Reactions: Potential substitution reactions could occur at specific functional groups within the molecule.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and various solvents under controlled temperature and pH conditions.
Major Products: The primary products formed from these reactions are metabolites that are excreted from the body.
Scientific Research Applications
Zeteletinib adipate has significant applications in scientific research, particularly in the fields of oncology and molecular biology:
Oncology: It is being investigated for its efficacy in treating RET-altered tumors, including non-small cell lung cancer and medullary thyroid cancer
Molecular Biology: The compound is used to study the role of RET kinase in cancer progression and to develop targeted therapies for RET-altered cancers.
Pharmacology: Research on zeteletinib adipate contributes to understanding the pharmacokinetics and pharmacodynamics of RET inhibitors.
Mechanism of Action
Zeteletinib adipate exerts its effects by selectively inhibiting the RET kinase. RET gene alterations, including point mutations and gene fusions, lead to constitutive kinase activity, driving cancer progression . By inhibiting RET kinase, zeteletinib adipate blocks the signaling pathways involved in tumor growth and survival, leading to tumor regression .
Comparison with Similar Compounds
Zeteletinib adipate is compared with other RET kinase inhibitors such as ponatinib and selpercatinib:
Ponatinib: While both compounds inhibit RET kinase, zeteletinib adipate demonstrates higher selectivity and potency.
Selpercatinib: Similar to zeteletinib adipate, selpercatinib targets RET kinase but may have different safety and efficacy profiles.
Similar Compounds
- Ponatinib
- Selpercatinib
- Cabozantinib
Zeteletinib adipate stands out due to its high selectivity and potency against RET kinase, making it a valuable compound in the development of targeted cancer therapies .
Properties
CAS No. |
2375837-06-0 |
---|---|
Molecular Formula |
C56H56F6N8O12 |
Molecular Weight |
1147.1 g/mol |
IUPAC Name |
2-[6-(6,7-dimethoxyquinolin-3-yl)pyridin-3-yl]-N-[3-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-5-yl]acetamide;hexanedioic acid |
InChI |
InChI=1S/2C25H23F3N4O4.C6H10O4/c2*1-24(2,25(26,27)28)21-11-23(36-32-21)31-22(33)7-14-5-6-17(29-12-14)16-8-15-9-19(34-3)20(35-4)10-18(15)30-13-16;7-5(8)3-1-2-4-6(9)10/h2*5-6,8-13H,7H2,1-4H3,(H,31,33);1-4H2,(H,7,8)(H,9,10) |
InChI Key |
KIKHVJAFGVCFGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F.CC(C)(C1=NOC(=C1)NC(=O)CC2=CN=C(C=C2)C3=CN=C4C=C(C(=CC4=C3)OC)OC)C(F)(F)F.C(CCC(=O)O)CC(=O)O |
Origin of Product |
United States |
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